Enantiomeric Identity: (R)- vs. (S)-Enantiomer and Racemate for Chiral Applications
(R)-1-Cyclohexyl-1-propanol (CAS 38636-38-3) is the defined (R)-enantiomer, characterized by the InChI stereochemical descriptor '/t9-/m1/s1', confirming an absolute configuration that is non-superimposable on its (S)-counterpart (CAS 110529-28-7, InChI '/t9-/m0/s1') [1]. In enantioselective diethylzinc addition reactions, 1-cyclohexyl-1-propanol products have been analyzed for enantiomeric excess using chiral HPLC (ChiralCel OD-H column, 5% isopropanol/hexane, 0.5 mL/min, 254 nm detection), demonstrating the feasibility of separating and quantifying the individual enantiomers [2]. This analytical differentiation is critical because, as noted in comparative studies, the two enantiomers can exhibit different biological activities, particularly at CNS receptors .
| Evidence Dimension | Absolute configuration and analytical separability |
|---|---|
| Target Compound Data | (R)-configuration confirmed by InChI stereodescriptor /t9-/m1/s1; CAS 38636-38-3 |
| Comparator Or Baseline | (S)-enantiomer (CAS 110529-28-7, InChI /t9-/m0/s1); Racemate (CAS 17264-02-7) |
| Quantified Difference | Distinct CAS numbers reflect distinct stereochemical entities; enantiomers separable by chiral HPLC (ChiralCel OD-H) |
| Conditions | HPLC: ChiralCel OD-H column, 5% isopropanol in hexane, flow rate 0.5 mL/min, UV detection at 254 nm |
Why This Matters
For stereochemically sensitive applications, the (R)-enantiomer is a distinct chemical entity from the (S)-enantiomer or racemate; using the wrong form may yield different or null biological or catalytic results.
- [1] J-GLOBAL. (R)-α-Ethylcyclohexanemethanol. InChI: InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1. Retrieved from https://jglobal.jst.go.jp/ View Source
- [2] Almansa, R., Guijarro, D., & Yus, M. (2006). Nickel-accelerated addition of dialkylzinc reagents to aldehydes. ARKIVOC, 2006(4), 18-28. Experimental Section: HPLC analysis using ChiralCel OD-H column. View Source
